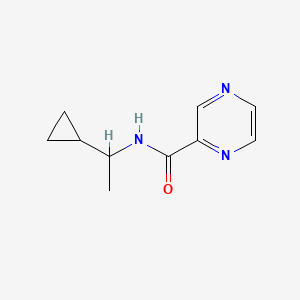
N-(1-cyclopropylethyl)pyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyclopropylethyl)pyrazine-2-carboxamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown promising results in preclinical studies for the treatment of cancer, particularly hematological malignancies.
Applications De Recherche Scientifique
N-(1-cyclopropylethyl)pyrazine-2-carboxamide has been extensively studied for its potential as an anticancer agent. It has shown efficacy in preclinical models of hematological malignancies, including acute myeloid leukemia and multiple myeloma. This compound targets RNA polymerase I transcription, which is upregulated in cancer cells, leading to increased ribosome biogenesis and protein synthesis. Inhibition of RNA polymerase I transcription by this compound induces DNA damage and apoptosis in cancer cells, while sparing normal cells.
Mécanisme D'action
N-(1-cyclopropylethyl)pyrazine-2-carboxamide inhibits RNA polymerase I transcription by binding to the DNA template and preventing the recruitment of transcription factors. This leads to the downregulation of ribosome biogenesis and protein synthesis, which are essential for cancer cell growth and survival. This compound also induces DNA damage and activates the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to induce DNA damage and activate the p53 pathway in cancer cells. It also downregulates ribosome biogenesis and protein synthesis, leading to decreased cell proliferation and survival. This compound has been found to be well-tolerated in preclinical studies, with minimal toxicity to normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyclopropylethyl)pyrazine-2-carboxamide has several advantages for lab experiments, including its specificity for RNA polymerase I transcription and its ability to induce DNA damage and apoptosis in cancer cells. However, this compound has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its efficacy in some cancer types.
Orientations Futures
There are several future directions for research on N-(1-cyclopropylethyl)pyrazine-2-carboxamide. One area of interest is the development of more potent and selective inhibitors of RNA polymerase I transcription. Another area of research is the identification of biomarkers that can predict response to this compound treatment. Additionally, combination therapies with other anticancer agents, such as DNA-damaging agents or immunotherapies, are being explored to enhance the efficacy of this compound. Finally, clinical trials are ongoing to evaluate the safety and efficacy of this compound in patients with hematological malignancies.
Méthodes De Synthèse
The synthesis of N-(1-cyclopropylethyl)pyrazine-2-carboxamide involves several steps, including the reaction of 2-bromo-5-chloropyrazine with cyclopropylethylamine to form this compound. This compound is then treated with trifluoroacetic acid to remove the protecting group, resulting in the final product, this compound. The synthesis method has been optimized to improve the yield and purity of the compound.
Propriétés
IUPAC Name |
N-(1-cyclopropylethyl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7(8-2-3-8)13-10(14)9-6-11-4-5-12-9/h4-8H,2-3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFONXZUQYKJLSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC(=O)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


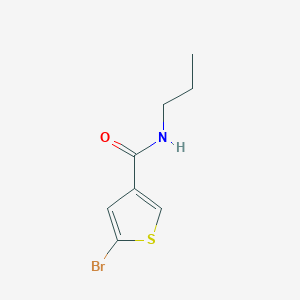
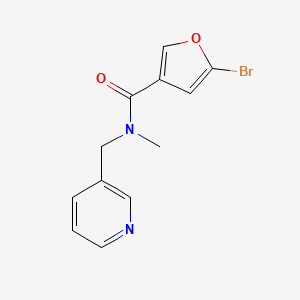
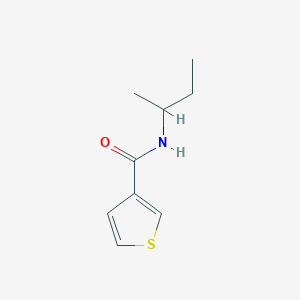
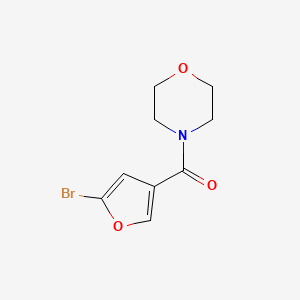
![3-bromo-N-methyl-N-[(2-nitrophenyl)methyl]benzamide](/img/structure/B7503042.png)
![N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-2-chloro-5-methylsulfanylbenzamide](/img/structure/B7503064.png)

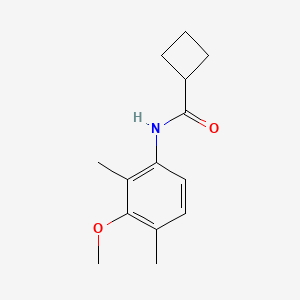
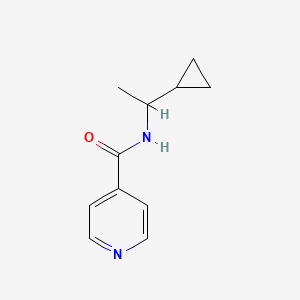
![2-[4-[[2-[(2-Chlorophenyl)methoxy]benzoyl]amino]phenyl]acetic acid](/img/structure/B7503094.png)
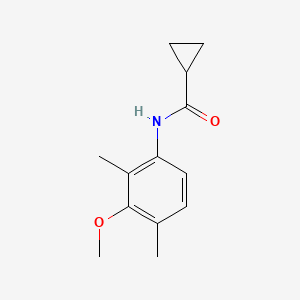
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B7503104.png)
